molecular formula C13H10BrFO2 B2699962 4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene CAS No. 2514941-94-5

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene

Cat. No.: B2699962
CAS No.: 2514941-94-5
M. Wt: 297.123
InChI Key: RFXJLJMRLFHBLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene typically involves the halogenation of a precursor compound. One common method is the bromination of 2-fluoro-1-(4-methoxyphenoxy)benzene using a brominating agent such as bromine or N-bromosuccinimide in the presence of a catalyst like iron (III) bromide or aluminium tribromide . The reaction is usually carried out under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of substituted aromatic ethers.

    Coupling: Formation of biaryl compounds.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated products.

Scientific Research Applications

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-fluoro-1-(4-methoxyphenoxy)benzene is unique due to the presence of both bromine and fluorine atoms on the aromatic ring, which imparts distinct reactivity and selectivity in chemical reactions. The methoxy group further enhances its versatility as a synthetic intermediate, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO2/c1-16-10-3-5-11(6-4-10)17-13-7-2-9(14)8-12(13)15/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFXJLJMRLFHBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.